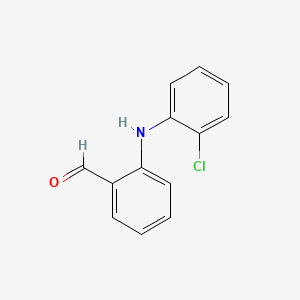
2-((2-Chlorophenyl)amino)benzaldehyde
Descripción general
Descripción
2-((2-Chlorophenyl)amino)benzaldehyde is a chemical compound with the molecular formula C13H10ClNO. Its average mass is 231.678 Da and its monoisotopic mass is 231.045090 Da .
Molecular Structure Analysis
The molecular structure of 2-((2-Chlorophenyl)amino)benzaldehyde consists of two aromatic rings linked by an aliphatic three-carbon chain . The compound has conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system .Physical And Chemical Properties Analysis
2-((2-Chlorophenyl)amino)benzaldehyde is a compound with the molecular formula C13H10ClNO. Its average mass is 231.678 Da and its monoisotopic mass is 231.045090 Da .Aplicaciones Científicas De Investigación
Pharmacology
Summary of Application
In pharmacology, this compound is explored for its potential as a pharmaceutical impurity standard . It’s particularly relevant in the study of diclofenac, a non-steroidal anti-inflammatory drug (NSAID).
Methods of Application
The compound is synthesized and used as a reference material in high-performance liquid chromatography (HPLC) to quantify impurities in pharmaceutical samples .
Results and Outcomes
The use of this compound as a standard allows for the accurate determination of impurities in drug formulations, ensuring the safety and efficacy of pharmaceutical products.
Organic Synthesis
Summary of Application
“2-((2-Chlorophenyl)amino)benzaldehyde” is utilized in the synthesis of benzoxazoles, which are important heterocyclic compounds with various applications .
Methods of Application
It undergoes condensation reactions with 2-aminophenol precursors in the presence of catalysts like Pb(OAc)4 and ZnBr2 to form benzoxazole derivatives .
Results and Outcomes
The synthesized benzoxazoles exhibit potential anticancer activity, expanding the library of compounds available for drug development .
Analytical Chemistry
Summary of Application
In analytical chemistry, the compound serves as a standard for the calibration of analytical instruments and the validation of analytical methods .
Methods of Application
It is used in spectrophotometric analyses and as a calibration standard in mass spectrometry to identify and quantify similar compounds .
Results and Outcomes
The use of this compound enhances the precision and accuracy of analytical measurements, contributing to the reliability of chemical analyses.
Materials Science
Summary of Application
This compound is investigated for its role in the development of new materials, particularly in the context of pharmaceutical impurities .
Methods of Application
It is used to study the stability and degradation products of materials under various conditions, employing techniques like gas chromatography-mass spectrometry (GC-MS) .
Results and Outcomes
Findings contribute to understanding the material properties and the impact of impurities on material performance.
Biochemistry
Summary of Application
Biochemically, “2-((2-Chlorophenyl)amino)benzaldehyde” is involved in the study of enzyme modulation and the development of enzyme inhibitors .
Methods of Application
It is used in the synthesis of Schiff base compounds, which are then tested for their inhibitory effects on enzymes like lipoxygenase .
Results and Outcomes
The synthesized compounds show promise as enzyme inhibitors, which could lead to new treatments for diseases related to enzyme dysfunction .
Environmental Science
Summary of Application
In environmental science, the compound is used to understand the transformation products formed during the ozonation of pharmaceuticals in wastewater treatment .
Methods of Application
The compound is identified as a transformation product using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) .
Results and Outcomes
Studies reveal that certain transformation products, including “2-((2-Chlorophenyl)amino)benzaldehyde”, may be more toxic than the parent compounds, highlighting the importance of evaluating the environmental impact of pharmaceuticals .
Propiedades
IUPAC Name |
2-(2-chloroanilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-6-2-4-8-13(11)15-12-7-3-1-5-10(12)9-16/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAHPDZFLSFYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698322 | |
| Record name | 2-(2-Chloroanilino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chlorophenyl)amino)benzaldehyde | |
CAS RN |
71758-44-6 | |
| Record name | 2-(2-Chloroanilino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20698322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



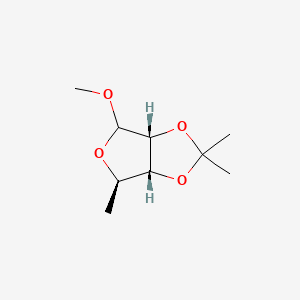
![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)

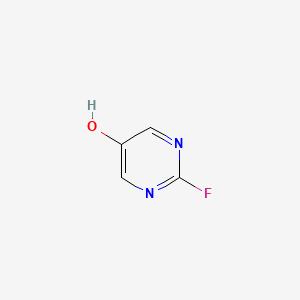
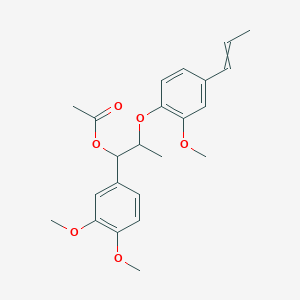
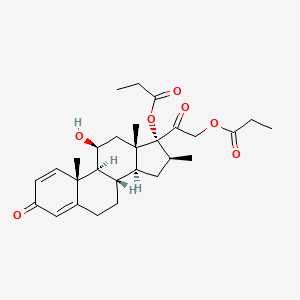
![N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide](/img/structure/B579907.png)
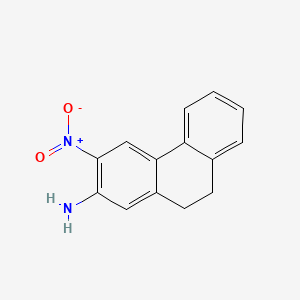
![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)
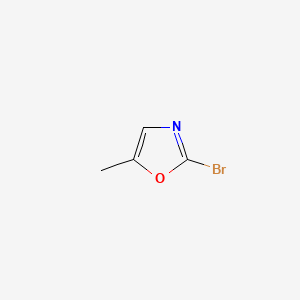
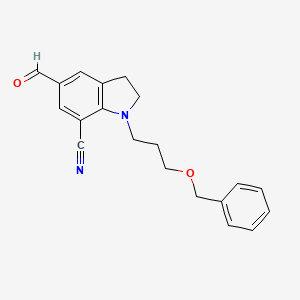
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)